Methyl cumyl ether
Description
Properties
CAS No. |
935-67-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methoxypropan-2-ylbenzene |
InChI |
InChI=1S/C10H14O/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
MRFQFQYRTNGOCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)OC |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC |
Other CAS No. |
935-67-1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
Methyl cumyl ether belongs to the family of cumyl ethers, which differ in the alkyl chain attached to the oxygen atom. Key comparisons include:
Key Observations :
- Longer alkyl chains (e.g., ethyl, propyl) correlate with lower enthalpy of formation, suggesting enhanced thermodynamic stability .
- This compound’s smaller size facilitates its role in polymerization initiators, but it exhibits higher VOC emissions compared to ethyl and propyl analogs in polyurethane (PU) composites .
Reactivity in Polymerization
This compound outperforms other cumyl ethers in initiating living cationic polymerization of monomers like indene and styrene. When paired with TiCl₃OBu or BCl₃, it enables precise control over molecular weight (e.g., polyindene with Mₙ ~13,000 and Đ ~1.2) . In contrast, ethyl and propyl cumyl ethers show reduced reactivity due to steric hindrance from longer alkyl chains.
Comparison with Non-Cumyl Ethers:
Environmental and Stability Considerations
This compound is a significant source of volatile organic compounds (VOCs) in polymer foams, with emissions increasing when combined with ground tire rubber (GTR) and zinc borate fillers . Its decomposition by-products include α-methyl styrene and acetophenone, which are less prevalent in ethyl cumyl ether due to its higher thermal stability .
Decomposition Pathways :
- This compound → α-methyl styrene + methanol (via acid-catalyzed cleavage) .
- Ethyl cumyl ether → Stable dicumyl peroxide (DCP) by-products under similar conditions .
Preparation Methods
Acid-Catalyzed Etherification of Methanol and α-Methylstyrene
One of the primary industrial methods to prepare this compound involves the acid-catalyzed reaction between methanol and α-methylstyrene (AMS). This process is a typical etherification reaction where the alkene (AMS) reacts with the alcohol (methanol) in the presence of an acid catalyst to form the ether.
Reaction:
$$
\text{α-Methylstyrene} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound}
$$Catalysts: Strong mineral acids such as sulfuric acid or solid acid catalysts (e.g., ion-exchange resins) are typically employed to facilitate the electrophilic addition of methanol to the alkene.
-
- Temperature range: approximately 300 to 383 K (27°C to 110°C)
- Liquid phase reaction
- Use of heterogeneous acid catalysts (e.g., cation exchangers) improves selectivity and facilitates catalyst recovery.
Mechanism: The protonation of the double bond in α-methylstyrene forms a carbocation intermediate, which is then nucleophilically attacked by methanol, yielding this compound after deprotonation.
Equilibrium Considerations:
Studies have shown that the chemical equilibrium constant $$ K $$ for the reaction is largely independent of the mixture composition when methanol is in excess. Enthalpy data derived from equilibrium constants and combustion calorimetry confirm the thermodynamic favorability of the reaction under mild conditions.
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 300–383 K (27–110 °C) | Liquid phase reaction |
| Catalyst | Strong acid (e.g., H2SO4), cation exchanger resin | Heterogeneous catalyst preferred |
| Equilibrium constant $$K$$ | Composition-independent | Valid for excess methanol |
| Reaction enthalpy | Consistent with combustion data | Confirms reaction thermodynamics |
Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classical organic method to prepare ethers, including this compound, via nucleophilic substitution.
Reaction:
$$
\text{Cumyl alkoxide} + \text{Methyl halide} \xrightarrow{\text{SN2}} \text{this compound}
$$-
- Preparation of cumyl alkoxide by reacting cumyl alcohol with a strong base such as sodium hydride (NaH).
- Subsequent reaction of the cumyl alkoxide with methyl halide (e.g., methyl iodide) via an SN2 mechanism to yield this compound.
-
- High selectivity for unsymmetrical ethers.
- Avoids acid-catalyzed side reactions such as polymerization of α-methylstyrene.
-
- SN2 reaction efficiency decreases with steric hindrance; thus, primary alkyl halides are preferred.
- Requires handling of strong bases and alkyl halides, which may be toxic or hazardous.
Alternative Base: Silver oxide (Ag2O) can be used as a mild base to allow direct reaction of free alcohol with alkyl halide, simplifying the process and improving yields for sensitive substrates.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkoxide formation | Cumyl alcohol + NaH | Strong base deprotonates alcohol |
| Ether formation | Cumyl alkoxide + Methyl iodide | SN2 reaction, primary alkyl halide preferred |
| Alternative base | Ag2O | Mild base, allows direct alcohol use |
Transetherification and Catalytic Methods
Though less commonly applied specifically for this compound, transetherification reactions can be used where an existing ether is reacted with methanol under acid or base catalysis to exchange the alkyl groups.
Catalysts: Acidic or basic catalysts, including metal oxides such as CaO, ZnO, or Al2O3, can be employed to facilitate the reaction.
-
- Mild to moderate temperatures (below 120°C, often around 60-100°C)
- Controlled water content to prevent hydrolysis of intermediates.
Industrial Relevance: These methods are more suitable for modifying existing ethers or synthesizing ethers from esters and alcohols but can be adapted for this compound synthesis.
Alkoxymercuration-Demercuration
This method involves the addition of an alcohol to an alkene via an alkoxymercuration reaction, followed by reductive demercuration.
-
- Alkene (α-methylstyrene) reacts with methanol in the presence of trifluoroacetate mercury(II) salt.
- Subsequent reduction with sodium borohydride (NaBH4) yields this compound.
-
- Markovnikov addition of alcohol to alkene with high regioselectivity.
- Mild reaction conditions.
-
- Use of mercury salts poses environmental and safety concerns.
- Requires careful handling and disposal.
Mechanism: Electrophilic addition of mercuric species to alkene forms mercurinium ion intermediate, followed by nucleophilic attack by methanol and reductive removal of mercury.
Comparative Summary of Preparation Methods
| Method | Catalyst/Conditions | Advantages | Limitations | Industrial Use |
|---|---|---|---|---|
| Acid-catalyzed etherification | Strong acid, 300–383 K, liquid phase | Simple, direct from α-methylstyrene and methanol | Equilibrium limitations, side reactions | Widely used industrially |
| Williamson ether synthesis | NaH or Ag2O base, methyl halide | High selectivity, avoids acid side reactions | Requires strong base, handling alkyl halides | Laboratory and specialty synthesis |
| Transetherification | Acid/base catalysts, moderate temp | Versatile for modifying ethers | Less direct, potential hydrolysis | Limited for this compound |
| Alkoxymercuration-demercuration | (CF3CO2)2Hg, NaBH4, mild temp | Regioselective, mild conditions | Toxic mercury reagents | Rare, mainly academic or specialty |
Detailed Research Findings
Equilibrium and Thermodynamics:
Research on the equilibrium of this compound synthesis from methanol and α-methylstyrene shows that the equilibrium constant is stable across compositions with excess methanol. Enthalpy changes derived from equilibrium data align well with combustion calorimetry results, confirming the reaction's thermodynamic feasibility.Catalyst Performance:
Heterogeneous acid catalysts such as cation exchange resins provide efficient catalysis with easier separation and reuse compared to mineral acids. This improves process sustainability and reduces corrosion issues.Kinetics and Reaction Optimization:
Reaction times and temperatures can be optimized to balance conversion and selectivity. Elevated temperatures increase reaction rates but may promote side reactions, requiring careful control.Alternative Catalysts: Metal oxides and basic catalysts have been explored for transetherification routes, but acid-catalyzed direct etherification remains preferred for this compound due to simplicity and yield.
Q & A
Q. What are the critical considerations for synthesizing and purifying methyl cumyl ether to avoid byproduct formation in anionic polymerization?
this compound must be rigorously purified to remove trace α-methyl styrene, which can lead to high molecular weight polymer fractions. Use a Snyder distilling column (Chem. Glass part # CG-1304-01) to eliminate α-methyl styrene, confirmed via FTIR by the absence of the C=C double bond peak at 893 cm⁻¹ . Residual α-methyl styrene acts as a chain-transfer agent, disrupting controlled polymerization.
Q. How can FTIR spectroscopy be applied to verify the purity of this compound for polymerization studies?
FTIR analysis focuses on the 893 cm⁻¹ region to detect α-methyl styrene impurities. The absence of this peak confirms successful purification. Additionally, monitor the ether C-O stretching vibration (~1100 cm⁻¹) and aromatic C-H bending (700–750 cm⁻¹) to confirm structural integrity .
Q. What role does this compound play in synthesizing anionic initiators like cumyl potassium?
this compound reacts with metallic potassium in THF to form cumyl potassium, a potent anionic initiator. The reaction requires anhydrous conditions and low temperatures (−78°C) to prevent side reactions. This initiator enables controlled block copolymerization (e.g., styrene and 2-vinylpyridine) with narrow molecular weight distributions .
Advanced Research Questions
Q. How does this compound influence the kinetics of living cationic polymerization of indene?
this compound, in combination with TiCl₃OBu or BCl₃, initiates living cationic polymerization of indene at −80°C. The system achieves polyindene with theoretical molecular weights up to 13,000 and narrow dispersity (Đ ~1.2). The cumyl group stabilizes carbocationic chain ends, enabling controlled propagation .
Q. What mechanisms explain the generation and stabilization of cumyl radicals from this compound in free-radical systems?
During pyrolysis, this compound generates cumyl radicals via homolytic cleavage of the C-O bond. These radicals participate in hydrogen abstraction from polycyclic aromatic hydrocarbons (PAHs), forming σ-radicals that couple to create methylene bridges. Stabilization involves using radical scavengers like TEMPO for HRMS analysis .
Q. How does this compound compare to other RAFT agents in mediating rate retardation during polymerization?
Unlike cumyl dithiobenzoate, this compound-based RAFT agents (e.g., cumyl phenyldithioacetate) show minimal retardation in styrene or methyl acrylate polymerization. This is attributed to faster fragmentation of the intermediate radical and reduced chain-transfer activity .
Q. What analytical techniques are optimal for tracking this compound-derived intermediates in oxidation reactions?
High-Resolution Mass Spectrometry (HRMS) with TEMPO spin-trapping identifies cumyl, cumyl oxyl, and methyl radicals in oxidation pathways. Gas chromatography-mass spectrometry (GC-MS) monitors α-methyl styrene dimerization byproducts .
Methodological Guidelines
- Purification Protocol : Distill this compound under vacuum using a Snyder column. Validate via FTIR .
- Polymerization Setup : Conduct anionic polymerization in THF at −78°C with cumyl potassium. Quench with methanol to terminate chains .
- Radical Trapping : Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to stabilize transient radicals for HRMS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
